molecular formula C13H7ClF2O B1302635 4-Chloro-3',5'-difluorobenzophenone CAS No. 746651-99-0

4-Chloro-3',5'-difluorobenzophenone

Cat. No.: B1302635
CAS No.: 746651-99-0
M. Wt: 252.64 g/mol
InChI Key: WNZQWKGLJKSJDI-UHFFFAOYSA-N
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Description

4-Chloro-3’,5’-difluorobenzophenone is an organic compound with the molecular formula C13H7ClF2O. It is characterized by the presence of a benzophenone core substituted with chlorine and fluorine atoms. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3’,5’-difluorobenzophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 4-chlorobenzoyl chloride reacts with 3,5-difluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of 4-Chloro-3’,5’-difluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3’,5’-difluorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-3’,5’-difluorobenzophenone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anticancer and neuroprotective effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3’,5’-difluorobenzophenone involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3,5-dinitrobenzotrifluoride: Another benzophenone derivative with different substituents.

    4-Fluorobenzophenone: A simpler analog with only one fluorine atom.

    3,5-Difluorobenzophenone: Lacks the chlorine substituent

Uniqueness

4-Chloro-3’,5’-difluorobenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(4-chlorophenyl)-(3,5-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O/c14-10-3-1-8(2-4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZQWKGLJKSJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373907
Record name 4-Chloro-3',5'-difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

746651-99-0
Record name 4-Chloro-3',5'-difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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